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Core Chemical and Pharmacological Profile

The table below summarizes the fundamental characteristics of CH5164840:

Property Description

Chemical CH5164840 [1]

Name

Synonyms 4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetraazatricyclo[15.3.1.12,°]docosa-
1(21),2,4,6(22),17,19-hexaene-10,16-dione [1]

CAS Number 1052645-73-4 [1]

Molecular C19H23Ns50:2S [1]

Formula

Molecular 385.48 g/mol [1]

Weight

Primary Target

Target Affinity
(Kd)

Hsp90 (N-terminal ATP-binding site) [2]

0.52 nM for N-terminal Hsp90a [1]
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Key Quantitative Biological Data

The following table consolidates the primary experimental data demonstrating the potency and efficacy of

CH5164840.

Assay Type

Results | Findings

In Vitro Anti-proliferative
Activity (ICso)

In Vivo Efficacy (HCT116
Xenograft Model)

Pharmacokinetics (Mouse)

Mechanistic Phenotype (In
Vitro MNT)

HCT116 (colorectal cancer): 0.15 yM; NCI-N87 (gastric cancer):
0.066 uM [1]

83% tumor growth inhibition upon oral administration [2]

Oral bioavailability (F) = 70.8%; Half-life (t/2) = 2.64 h [1]

Induces centromere-positive micronuclei (85%-94% of total MN) in
TKG6 cells, indicating aneugenic activity [3]

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are the methodologies for key

experiments.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative ICso values of CH5164840 [4].

e Cell Seeding: Seed human cancer cell lines (e.g., HCT116, NCI-N87) into microtiter plates.

e Compound Treatment: Add CH5164840 to the plates and incubate at 37°C in 5% CO: for 4 days.
¢ Viability Measurement: Add a Cell Counting Kit-8 (CCK-8) solution to each well.

e Absorbance Reading: Measure absorbance at 450 nm using a microplate reader.

e Data Analysis: Calculate anti-proliferative activity as (1 - T/C) x 100%, where T and C represent the
absorbance of treated and untreated control cells, respectively. Calculate ICso values using

appropriate software (e.g., Microsoft Excel).
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In Vitro Micronucleus Test (MNT) with FISH

This protocol is used to evaluate the genotoxic potential and mechanism of CH5164840 [3].

e Cell Culture and Treatment: Culture human lymphoblastoid TK6 cells. Treat with CH5164840 (e.g.,
0.1-0.5 pg/mL) for 24 hours. Use Methylmethanesulfonate (MMS) as a clastogen positive control and
vehicle (DMSO) as a negative control.

¢ Cell Harvest and Staining: After treatment, harvest cells and stain with the nucleic acid dye acridine
orange.

¢ Microscopic Analysis: Score the frequency of micronucleated cells (MNC) by examining at least
2000 binucleated cells per culture under a fluorescence microscope.

¢ FISH Analysis: To determine the mechanism, perform Fluorescence In Situ Hybridization (FISH) on a
separate set of samples using a pan-centromeric DNA probe.

¢ Data Interpretation: A significant increase in micronuclei that are positive for the centromeric signal
indicates an aneugenic mechanism (chromosome loss), whereas centromere-negative micronuclei
indicate a clastogenic mechanism (chromosome breakage).

Mechanism of Action and Signaling Pathways

CHb5164840 functions as an ATP-competitive inhibitor of Hsp90's N-terminal domain, as confirmed by its
co-crystal structure (PDB ID: 3VHD) [2]. This binding disrupts the Hsp90 chaperone cycle, leading to the
proteasomal degradation of numerous oncogenic client proteins [4] [5]. The following diagram illustrates
how CH5164840 induces this degradation and the subsequent impact on key cancer-driving pathways,

particularly in the context of overcoming drug resistance in NSCLC.
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As the diagram shows, by degrading key client proteins like EGFR, CH5164840 can effectively block
downstream survival and proliferation signals. This is particularly effective in overcoming resistance to

EGFR inhibitors like erlotinib in NSCLC models, including those with the T790M resistance mutation [4].

Key Considerations for Research and Development

e Toxicity Profile: A significant on-target toxicity associated with CH5164840 and other Hsp90 pan-
inhibitors is ocular toxicity, observed in preclinical models [6]. Furthermore, CH5164840 induces
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micronuclei via an aneugenic mechanism (chromosome mis-segregation), a important genotoxicity
consideration [3].

e Therapeutic Synergy: The most promising application for CH5164840 is in rational combination
therapies. It shows synergistic antitumor activity when combined with targeted agents like erlotinib
(anti-EGFR) in NSCLC and trastuzumab or lapatinib (anti-HER2) in breast and gastric cancer
models [4] [5].

¢ Isoform-Selective Inhibitors: Due to the toxicities associated with pan-Hsp90 inhibition, recent
research focuses on developing Hsp90B-selective inhibitors (e.g., NDNB1182). These aim to retain
anticancer and immunomodulatory efficacy while avoiding the cardiotoxicity and ocular toxicity linked
to Hsp90a inhibition [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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